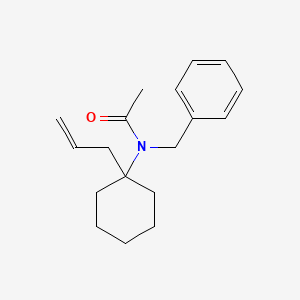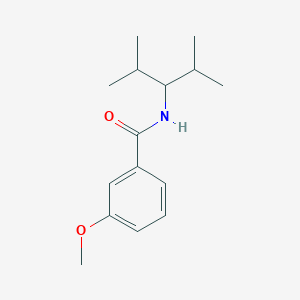
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is a yellow crystalline powder that is soluble in organic solvents. DBM has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DBM is not fully understood. However, it is believed that DBM exerts its therapeutic effects by modulating various signaling pathways. DBM has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. DBM also activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. DBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DBM has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. DBM is stable and can be easily synthesized. DBM is also soluble in organic solvents, which makes it easy to work with. However, DBM has some limitations for lab experiments. DBM is relatively insoluble in water, which limits its use in aqueous systems. DBM is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on DBM. One area of research is the development of novel analogs of DBM with improved therapeutic properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DBM. Finally, the development of novel drug delivery systems for DBM could enhance its therapeutic potential.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. DBM has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. DBM exerts its therapeutic effects by modulating various signaling pathways. DBM has several advantages for lab experiments, but also has some limitations. Future research on DBM could lead to the development of novel therapeutics with improved properties.
Méthodes De Synthèse
DBM can be synthesized by the condensation reaction between benzoyl chloride and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic applications. DBM has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that DBM can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-4-8-17(9-5-13)20-19(22)11-10-18(21)16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGLBDZSCOHZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)
![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)

![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
